molecular formula C10H16 B073298 cis,trans-1,5-Cyclodecadiene CAS No. 1124-78-3

cis,trans-1,5-Cyclodecadiene

Cat. No.: B073298
CAS No.: 1124-78-3
M. Wt: 136.23 g/mol
InChI Key: RDAFFINKUCJOJK-UYIJSCIWSA-N
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Description

Cis,trans-1,5-Cyclodecadiene is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Organic Synthesis

Reactivity and Derivatives:
cis,trans-1,5-Cyclodecadiene serves as a versatile intermediate in organic synthesis. It can undergo various addition reactions, including halogenation and hydroboration. For instance, it reacts with borane to form 9-borabicyclo[3.3.1]nonane, which is a key reagent in organic chemistry used for hydroborations .

Halogenation Studies:
Recent studies have shown that the compound can be selectively halogenated to yield various products. For example, the addition of bromine or chlorine leads to the formation of dichloride derivatives that can be further modified into azides or nitriles through nucleophilic substitution reactions . The unique reactivity of this compound makes it an excellent candidate for synthesizing complex organic molecules.

Polymer Chemistry

Copolymerization:
One of the notable applications of this compound is in the production of copolymers. It has been successfully copolymerized with sulfur dioxide to create an alternating linear copolymer in quantitative yield. This polymer exhibits potential utility in materials science due to its unique properties derived from both monomers .

Organometallic Chemistry

Metal Complex Formation:
The compound acts as a ligand in organometallic complexes. It forms stable complexes with low-valent metals such as nickel and palladium, which are utilized in various catalytic processes. For instance, Ni(this compound)2_2 and Pd(this compound)2_2 complexes are known for their stability and reactivity in catalyzing hydrogenation reactions . These complexes are particularly valuable in synthetic organic chemistry for facilitating transformations that would otherwise be challenging.

Chemical Research and Development

Investigations into Reaction Mechanisms:
Research has focused on understanding the mechanisms by which this compound participates in chemical reactions. Studies have explored its behavior under various conditions to elucidate pathways leading to different products. This knowledge is crucial for optimizing synthetic routes and improving yields in industrial applications .

Summary Table of Applications

Application Area Description
Organic SynthesisIntermediate for addition reactions (e.g., hydroboration and halogenation)
Polymer ChemistryCopolymerization with sulfur dioxide to create novel materials
Organometallic ChemistryFormation of stable metal complexes used in catalytic processes
Chemical ResearchInvestigations into reaction mechanisms and optimization of synthetic routes

Chemical Reactions Analysis

Cyclization and Ring-Expansion Reactions

cis,trans-1,5-Cyclodecadiene participates in nickel-catalyzed cyclooligomerization reactions with dienes or azadienes to form larger macrocyclic systems:

  • Reaction with Butadiene :
    Under nickel(0) catalysis, this compound reacts with butadiene to yield substituted nonatrienyl amines or azomethines (60–80% yields). This proceeds via a proposed s-elimination mechanism (Fig. 9 in ), where intermediates undergo cyclization to form 12-membered rings such as 1,2-diaza-1,5,9-cyclododecatrienes .

  • Reaction with 2-Azadienes :
    this compound reacts with 2-azadienes to form pyrrolidine derivatives or α-nornicotines (Fig. 15 in ). For example, 2-pyridylmethylene-methylamine reacts with the diene to yield α-nornicotines, with stereoselectivity influenced by the solvent and catalyst .

Reaction Catalyst Products Yield Reference
Butadiene cyclooligomerizationNi(0)/Phosphine1,2-Diaza-1,5,9-cyclododecatrienes60–80%
2-Azadiene couplingNi(0)/P(Cy)3_3α-Nornicotines (cis/trans isomers)>95%

Addition Reactions

The conjugated diene system undergoes regioselective additions with electrophilic and radical species:

  • Halogenation :
    Reacts with halogens (e.g., Br2_2, Cl2_2) to form dichloride or dibromide derivatives. These intermediates are precursors to azides and nitriles via nucleophilic substitution .

  • Hydroboration :
    Reacts with borane (BH3_3) to form 9-borabicyclo[3.3.1]nonane, a key reagent for stereoselective hydroboration-oxidation reactions .

Reagent Conditions Product Application
Br2_2Tetrahydrofuran, 0°C1,2-DibromocyclodecadieneSynthesis of brominated analogs
BH3_3THF, room temperature9-Borabicyclo[3.3.1]nonaneAsymmetric synthesis

Metal-Catalyzed Transformations

The diene acts as a ligand in organometallic complexes, influencing catalytic activity:

  • Nickel Complexes :
    Forms stable complexes with nickel(0), such as Ni(COD)2_2, which are precursors for cross-coupling reactions. The chelate effect stabilizes the metal center, enabling ligand displacement by phosphines or CO .

  • Palladium and Rhodium Complexes :
    Used in hydrogenation and isomerization reactions. For example, Rh2_2(COD)2_2Cl2_2 catalyzes the hydrogenation of alkenes with high selectivity .

Metal Complex Reactivity
Ni(0)Ni(COD)2_2Ligand displacement, coupling reactions
Rh(I)Rh2_2(COD)2_2Cl2_2Hydrogenation catalysis

Stereochemical Considerations

The cis,trans configuration impacts reaction outcomes:

  • Isomerization : The cis isomer slowly converts to the trans form under acidic conditions .

  • Solvent Effects : Tetrahydrofuran increases yields of six-membered ring products compared to toluene (e.g., 96% vs. 80%) .

Thermochemical Data

Hydrogenation of this compound is exothermic, with Δr_rH° = -199.3 kJ/mol in glacial acetic acid .

Properties

CAS No.

1124-78-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1Z,5E)-cyclodeca-1,5-diene

InChI

InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7+

InChI Key

RDAFFINKUCJOJK-UYIJSCIWSA-N

SMILES

C1CCC=CCCC=CC1

Isomeric SMILES

C1CC/C=C\CC/C=C/C1

Canonical SMILES

C1CCC=CCCC=CC1

Key on ui other cas no.

17755-14-5
1124-78-3

Origin of Product

United States

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